Potassium 3-(phenylcarbamoyl)benzoate
Description
Properties
IUPAC Name |
potassium;3-(phenylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3.K/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18;/h1-9H,(H,15,16)(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZGQGRTHTXYCR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 3-(phenylcarbamoyl)benzoate typically involves the reaction of 3-(phenylcarbamoyl)benzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and crystallizers to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(phenylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylcarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Medicinal Chemistry
1.1. Drug Development
Potassium 3-(phenylcarbamoyl)benzoate is primarily utilized in the synthesis of compounds with potential therapeutic effects, particularly against neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of phenylcarbamates, including this compound, exhibit significant cholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain and potentially alleviating symptoms of Alzheimer's disease .
1.2. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds derived from this compound. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through caspase activation pathways, showcasing their potential as selective apoptosis inducers . The structural modifications involving this compound have been linked to enhanced cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells .
Synthesis and Structural Versatility
The synthesis of this compound involves straightforward chemical reactions that yield high overall yields (76–90%) of the desired products . The compound serves as an important intermediate for generating a variety of derivatives that can be tailored for specific biological activities.
Table 1: Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Formation of phenylcarbamate moiety | 76-90 |
| 2 | Reaction with amines to form amides | High |
| 3 | Final purification and characterization | High |
Case Studies
3.1. Alzheimer’s Disease Research
A notable case study involved synthesizing phenylcarbamate derivatives from this compound aimed at developing new anti-Alzheimer drugs. These derivatives were tested for their ability to inhibit acetylcholinesterase, showing promising results in enhancing cognitive function in preclinical models . The study emphasized the importance of this compound as a scaffold for further drug development.
3.2. Anticancer Activity Assessment
Another significant study focused on evaluating the anticancer effects of derivatives synthesized from this compound. The derivatives were screened for cytotoxicity against various cancer cell lines, revealing that some exhibited IC50 values significantly lower than conventional chemotherapeutics like doxorubicin, indicating a higher potency . The structural analysis provided insights into how modifications could enhance selectivity and reduce side effects.
Mechanism of Action
The mechanism of action of potassium 3-(phenylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactivity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with K-PCB, differing primarily in substituents, counterions, or functional groups:
Functional Group Impact
Antimicrobial Activity
- SABA1: Demonstrates antibacterial activity against E. coli (MIC: 0.45–0.9 mM) due to its sulfonamido group, a known pharmacophore in antibiotics. The phenylcarbamoyl moiety may contribute to target binding .
Cytotoxicity Considerations
- Potassium Benzoate: Shows dose-dependent cytotoxicity, with minimal effects on normal THLE2 cells at 10 μg/ml but significant cancer cell viability reduction at 25 μg/ml. This highlights the role of counterions in toxicity profiles .
- K-PCB Inference: The phenylcarbamoyl group may reduce nonspecific cytotoxicity compared to simple benzoates by directing interactions toward specific targets, though experimental validation is needed.
Biological Activity
Potassium 3-(phenylcarbamoyl)benzoate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is a derivative of benzoic acid, where the carboxylic acid group is replaced by a phenylcarbamoyl group. The general structure can be represented as follows:
This compound exhibits properties that make it suitable for various biological applications, particularly due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against Mycobacterium tuberculosis and multidrug-resistant strains. The results indicated that the compound had minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μM, with the most potent derivatives showing MIC values as low as 0.25 μM against resistant strains .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μM) | Comments |
|---|---|---|
| Mycobacterium tuberculosis | 0.125-8 | Effective against multidrug-resistant strains |
| Staphylococcus aureus (MRSA) | ≥0.49 | Comparable to standard antibiotics |
| Gram-negative bacteria | >50 | Limited susceptibility |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. It was evaluated in vitro against various cancer cell lines, revealing cytostatic and cytotoxic effects. The cytotoxicity was assessed using IC50 values, which were found to be below 10 μM for several derivatives, indicating a promising selectivity index for cancer cells over normal cells .
Case Study: Cytotoxicity Evaluation
A specific derivative of this compound was tested against human prostate cancer cell lines (LNCaP). The results indicated significant inhibition of cell proliferation, with an IC50 value of approximately 5 μM. This suggests that the compound may interfere with critical cellular processes involved in cancer cell growth and survival .
The mechanism underlying the biological activity of this compound appears to involve multiple pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as isocitrate lyase, which is crucial for mycobacterial survival.
- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest, leading to apoptosis.
- Reactive Oxygen Species (ROS) : Increased production of ROS has been observed, contributing to oxidative stress in microbial and cancer cells.
Q & A
Q. What methodologies confirm the absence of benzene formation in formulations containing this compound and ascorbic acid?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
